A Comprehensive Technical Guide to the Synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
A Comprehensive Technical Guide to the Synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Introduction
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the development of novel therapeutic agents and functional materials. Its bifunctional nature, featuring both a carboxylic acid and a hydroxymethyl group on the pyrazole scaffold, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities. This guide provides an in-depth, scientifically-grounded overview of a plausible and efficient synthetic route to this important molecule, designed for researchers, chemists, and professionals in the field of drug development.
The presented synthesis is a multi-step process designed for regioselectivity and overall efficiency, commencing from readily available starting materials. Each step is detailed with a thorough explanation of the underlying chemical principles, reaction conditions, and characterization of the intermediates.
Overall Synthetic Strategy
The synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid can be strategically approached in a four-step sequence, starting from the commercially available 3,5-dimethyl-1H-pyrazole. This strategy focuses on the initial formation of a symmetrically substituted pyrazole core, followed by sequential, regioselective modifications of the functional groups to achieve the desired product.
Caption: Overall synthetic workflow for 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.
Detailed Synthetic Protocols
Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
The initial step involves the vigorous oxidation of the two methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids. Potassium permanganate is an effective oxidizing agent for this transformation.
Caption: Oxidation of 3,5-dimethyl-1H-pyrazole.
Protocol:
-
In a large three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq.) in water.
-
Heat the solution to 70-80°C with vigorous stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄, 4.0-5.0 eq.) in water via the addition funnel, maintaining the reaction temperature below 90°C. The addition is exothermic.
-
After the addition is complete, continue stirring at 90°C until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings, and acidify to pH 2 with concentrated hydrochloric acid (HCl).
-
Cool the acidified solution in an ice bath to precipitate the product.
-
Collect the white precipitate of 1H-pyrazole-3,5-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.
Causality and Trustworthiness: The use of a strong oxidizing agent like KMnO₄ is crucial for the complete conversion of the methyl groups to carboxylic acids. The reaction is performed in water for safety and to facilitate the dissolution of the permanganate salt. The final acidic workup is necessary to protonate the carboxylate salts and precipitate the dicarboxylic acid product.[1]
Characterization Data for 1H-Pyrazole-3,5-dicarboxylic acid:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 289-291 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 7.16 (s, 1H), 13.5 (br s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 112.5, 145.0, 162.8 |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, N-H), 1720 (C=O) |
Step 2: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
The dicarboxylic acid is then converted to its corresponding diethyl ester via Fischer esterification. This step improves the solubility of the molecule in organic solvents and sets the stage for the selective reduction.
Caption: Esterification of 1H-pyrazole-3,5-dicarboxylic acid.
Protocol:
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Suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq.) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure diethyl 1H-pyrazole-3,5-dicarboxylate.
Causality and Trustworthiness: The use of an excess of ethanol and a strong acid catalyst drives the equilibrium of the Fischer esterification towards the product side. The workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid.
Characterization Data for Diethyl 1H-pyrazole-3,5-dicarboxylate: [2]
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃) | δ 1.42 (t, 6H), 4.45 (q, 4H), 7.25 (s, 1H), 9.5 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ 14.2, 62.0, 112.0, 144.5, 161.0 |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1725 (C=O, ester) |
Step 3: Selective Mono-reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate
This is a critical chemoselective step. The goal is to reduce one of the two ester groups to a primary alcohol while leaving the other intact. This can be achieved by using a mild reducing agent or by carefully controlling the stoichiometry of a stronger reducing agent at low temperatures.[3][4]
Caption: Selective mono-reduction of the diester.
Protocol:
-
Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of THF and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the starting material is consumed and the mono-reduced product is the major component, carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.
Causality and Trustworthiness: The regioselectivity of this reduction is attributed to the potential difference in the electronic environment of the two ester groups, which can be influenced by the tautomeric forms of the pyrazole ring in solution. The use of a milder reducing agent like NaBH₄, as opposed to LiAlH₄, and controlled stoichiometry are key to preventing over-reduction to the diol.[5]
Expected Characterization Data for Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate:
| Property | Value |
|---|---|
| Appearance | White solid |
| ¹H NMR (CDCl₃) | δ 1.40 (t, 3H), 4.40 (q, 2H), 4.75 (s, 2H), 6.80 (s, 1H) |
| IR (KBr, cm⁻¹) | 3400 (br, O-H), 3200 (N-H), 1715 (C=O, ester) |
Step 4: Hydrolysis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
The final step is the saponification of the remaining ester group to the carboxylic acid using a base, followed by acidification.
Caption: Hydrolysis to the final product.
Protocol:
-
Dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 1.1-1.5 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.
Causality and Trustworthiness: Basic hydrolysis (saponification) is a standard and reliable method for converting esters to carboxylic acids. The final acidification step is essential to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Expected Characterization Data for 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid:
| Property | Value |
|---|---|
| Appearance | White or off-white solid |
| ¹H NMR (DMSO-d₆) | δ 4.55 (s, 2H), 5.40 (t, 1H, OH), 6.65 (s, 1H), 12.8 (br s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 55.0, 108.0, 142.0, 150.0, 163.0 |
| IR (KBr, cm⁻¹) | 3500-2500 (br, O-H), 3200 (N-H), 1700 (C=O) |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. By starting with the symmetrical 3,5-dimethyl-1H-pyrazole and proceeding through a series of well-established transformations, this route offers a high degree of control over the final product's regiochemistry. The key to this synthesis is the selective mono-reduction of the intermediate diester, a step that requires careful control of reaction conditions. The protocols provided are based on established chemical principles and analogous transformations found in the literature, offering a reliable foundation for researchers in their synthetic endeavors.
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